[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride (CAS No. 2137147-02-3) is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₂₀ClNO₂
- Molecular Weight : 221.73 g/mol
- CAS Number : 2137147-02-3
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoindole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Neuropharmacological Effects
Research has highlighted the neuropharmacological potential of isoindole derivatives. In a study assessing the sedative and anxiolytic effects of methanol extracts from related compounds, significant anxiolytic activity was observed in animal models. This suggests that this compound may possess similar neuroactive properties, potentially influencing GABAergic pathways or serotonin receptor modulation .
Cytotoxicity and Antiparasitic Activity
The cytotoxic effects of isoindole derivatives have been evaluated in various studies. For example, compounds with structural similarities have demonstrated cytotoxicity against cancer cell lines and antiparasitic activity against protozoan parasites like Leishmania and Trypanosoma. The effective concentrations (EC50) for these activities often fall below 100 μM, indicating potent biological effects .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in target cells, leading to apoptosis.
- Enzyme Inhibition : Isoindole derivatives may inhibit crucial enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain the observed neuropharmacological effects.
Case Studies and Research Findings
Properties
IUPAC Name |
[(3aR,7aS)-7a-(hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-7-9-3-1-2-4-10(9,8-13)6-11-5-9;/h11-13H,1-8H2;1H/t9-,10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPRDZCQZMRDC-JMVWIVNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2(C1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CNC[C@]2(C1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.